
3-Galactosyllactose
説明
3-Galactosyllactose is a lactose-based trisaccharide containing a β-galactopyranosyl residue at the 3′-position. It is one of the many oligosaccharides found in human milk and is known for its prebiotic properties. This compound plays a significant role in promoting the growth of beneficial gut bacteria, such as bifidobacteria, and is often used in infant nutrition to mimic the beneficial effects of human milk oligosaccharides .
準備方法
Synthetic Routes and Reaction Conditions: 3-Galactosyllactose can be synthesized on a gram scale from commercially available lactose. The synthesis involves the use of β-galactosidase enzymes to catalyze the transfer of a galactose moiety to lactose, forming this compound. The reaction conditions typically include an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of bioreactors where lactose is enzymatically converted to the desired trisaccharide. The process is scaled up to produce gram quantities of this compound with high purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 3-Galactosyllactose primarily undergoes enzymatic reactions, such as hydrolysis and transglycosylation. It is relatively stable under mild conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-galactosidase enzymes in an aqueous environment.
Transglycosylation: Involves the transfer of a galactose moiety to lactose, catalyzed by β-galactosidase.
Major Products Formed:
Hydrolysis: Produces galactose and lactose.
Transglycosylation: Produces various galactosylated oligosaccharides, including this compound.
科学的研究の応用
Prebiotic Properties
Prebiotic Effects : 3-Galactosyllactose functions as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium. Studies have shown that it can enhance the abundance of these bacteria in infant fecal microbiota, thereby supporting gut health and development .
Mechanism of Action : The prebiotic effect is primarily attributed to the selective fermentation by specific gut microbiota, leading to increased production of short-chain fatty acids (SCFAs), which are crucial for maintaining intestinal health. In vitro studies have demonstrated that this compound can stimulate SCFA production significantly .
Anti-Inflammatory Effects
Inflammation Modulation : Research indicates that this compound possesses strong anti-inflammatory properties. In cell culture models, it has been shown to attenuate the expression of pro-inflammatory cytokines such as IL-8 and MCP-1 in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
Clinical Implications : The ability to modulate inflammatory responses suggests potential applications in preventing or managing inflammatory bowel diseases (IBD) and other gastrointestinal disorders. For instance, studies have indicated that HMOs, including this compound, can protect intestinal epithelial cells from damage caused by pathogens such as Salmonella .
Applications in Infant Nutrition
Infant Formula Development : The incorporation of this compound into infant formulas has been explored to mimic the benefits of human breast milk. Formulas containing HMOs have been associated with improved gut microbiota composition and enhanced immune responses in infants .
Safety and Tolerance : Clinical studies have demonstrated that infant formulas supplemented with HMOs are safe and well-tolerated by healthy term infants. These formulations support adequate growth while providing essential nutrients that promote overall health .
Case Studies and Research Findings
作用機序
3-Galactosyllactose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, such as bifidobacteria, promoting their growth and activity. This, in turn, leads to the production of short-chain fatty acids, which acidify the intestinal environment and inhibit the growth of pathogenic bacteria .
Molecular Targets and Pathways:
Gut Microbiota: Stimulates the growth of beneficial bacteria.
Immune System: Modulates immune responses by promoting the production of anti-inflammatory cytokines.
類似化合物との比較
4-Galactosyllactose: Contains a β-galactopyranosyl residue at the 4′-position.
6-Galactosyllactose: Contains a β-galactopyranosyl residue at the 6′-position.
Uniqueness: 3-Galactosyllactose is unique in its specific prebiotic effects and its ability to promote the growth of bifidobacteria more effectively compared to its isomers. It also has distinct immunomodulatory properties that make it particularly beneficial in infant nutrition .
生物活性
3-Galactosyllactose (3′-GL) is a human milk oligosaccharide (HMO) that plays a significant role in promoting health, particularly in infants. This article explores the biological activity of 3′-GL, focusing on its immunomodulatory effects, impact on gut microbiota, and protective roles in intestinal health.
Structure and Synthesis
3′-GL is a trisaccharide composed of lactose and galactose, specifically characterized by a β1,3-glycosidic linkage. The synthesis of 3′-GL can be achieved through both chemical and enzymatic methods, with recent studies reporting gram-scale production using lactose as a starting material. This scalability is crucial for further research into its health benefits and applications .
Immunomodulatory Effects
Research has demonstrated that 3′-GL possesses significant anti-inflammatory properties. In vitro studies using human intestinal epithelial cells (H4 cells) revealed that 3′-GL can attenuate the expression of pro-inflammatory cytokines such as IL-8 and MCP-1 in response to inflammatory stimuli like TNF-α and IL-1β. Specifically, 3′-GL reduced these cytokine levels to approximately 26-51% of those observed in control groups .
Furthermore, 3′-GL has been shown to inhibit nuclear factor kappa B (NF-κB) signaling pathways, which are critical in mediating inflammatory responses. This suggests that 3′-GL may help modulate immune responses in the immature gut, potentially protecting against enteric infections .
Impact on Gut Microbiota
The role of 3′-GL in shaping gut microbiota is particularly noteworthy. In vitro fermentation studies with infant fecal microbiota demonstrated that 3′-GL promotes the growth of beneficial bacteria such as Bifidobacterium. This bifidogenic effect is crucial for maintaining a healthy gut microbiome, which is essential for digestion and immune function .
Oligosaccharide | Effect on Gut Microbiota | Microbial Target |
---|---|---|
3′-Galactosyllactose (3′-GL) | Increases abundance of beneficial bacteria | Bifidobacterium |
4-Galactosyllactose (4′-GL) | Similar bifidogenic effects observed | Bifidobacterium |
6-Galactosyllactose (6′-GL) | Promotes growth of beneficial strains | Bifidobacterium |
Protective Role in Intestinal Health
Studies have highlighted the protective effects of 3′-GL against intestinal damage. For instance, research conducted at the University of Utrecht linked 3′-GL to enhanced integrity of the intestinal barrier, demonstrating its potential to mitigate damage caused by pathogens or dietary toxins . In models simulating dietary challenges, the addition of 3′-GL improved gut barrier function and reduced inflammatory responses.
In another study involving Caco-2 cells (an in vitro model for intestinal epithelium), it was found that 3′-GL could counteract damage induced by deoxynivalenol (DON), a mycotoxin. This protective effect was associated with improved immune responses and maintenance of short-chain fatty acid (SCFA) levels in the gut .
Clinical Implications
The clinical relevance of 3′-GL has been explored in various studies involving infants. A randomized controlled trial assessed the effects of formulas containing HMOs like 3′-GL on gut microbiome composition and growth metrics in healthy infants. Results indicated that supplementation with HMOs shifted gut microbiome profiles towards those observed in breastfed infants, promoting healthy growth patterns without adverse effects .
特性
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUYHVLNLDKLB-KZCWKWOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044980 | |
Record name | 3’-Galactosyllactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32694-82-9 | |
Record name | 3′-Galactosyllactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32694-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Galactosyllactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3’-Galactosyllactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。